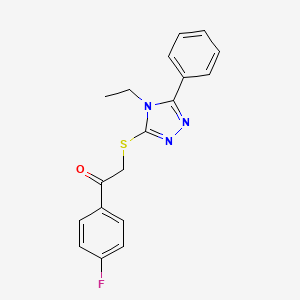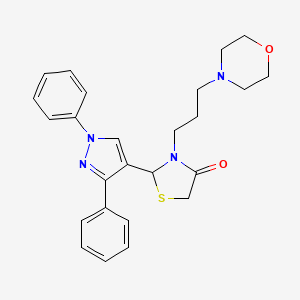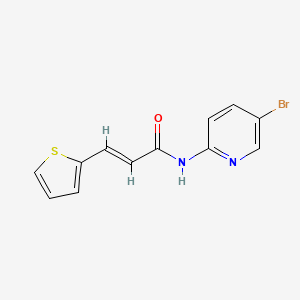
(E)-N-(5-bromopyridin-2-yl)-3-thiophen-2-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(5-bromopyridin-2-yl)-3-thiophen-2-ylprop-2-enamide is an organic compound that belongs to the class of enamides It features a pyridine ring substituted with a bromine atom at the 5-position and a thiophene ring attached to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-bromopyridin-2-yl)-3-thiophen-2-ylprop-2-enamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Enamide: The brominated pyridine is then reacted with 3-thiophen-2-ylprop-2-enamide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-bromopyridin-2-yl)-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the enamide moiety can be reduced to form the corresponding amine.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, bases (e.g., K2CO3, NaOH), solvents (e.g., toluene, THF).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Coupling: Complex organic structures with extended conjugation or functional groups.
Scientific Research Applications
(E)-N-(5-bromopyridin-2-yl)-3-thiophen-2-ylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(5-bromopyridin-2-yl)-3-thiophen-2-ylprop-2-enamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the thiophene ring may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(5-bromopyridin-2-yl)-N’-hydroxymethanimidamide: Contains a similar pyridine ring with a bromine substitution but differs in the functional groups attached.
Indazole Derivatives: Share structural similarities and are known for their biological activities, including anticancer properties.
Properties
Molecular Formula |
C12H9BrN2OS |
|---|---|
Molecular Weight |
309.18 g/mol |
IUPAC Name |
(E)-N-(5-bromopyridin-2-yl)-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C12H9BrN2OS/c13-9-3-5-11(14-8-9)15-12(16)6-4-10-2-1-7-17-10/h1-8H,(H,14,15,16)/b6-4+ |
InChI Key |
YYCYTYFYPONJSL-GQCTYLIASA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NC=C(C=C2)Br |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B10815975.png)
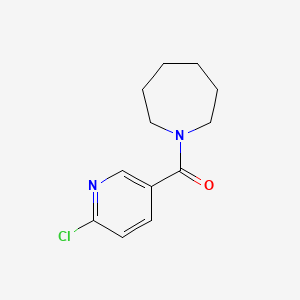

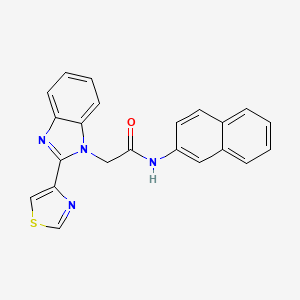
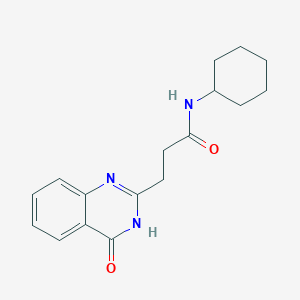
![7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine](/img/structure/B10816015.png)

![N-([1,1'-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B10816032.png)
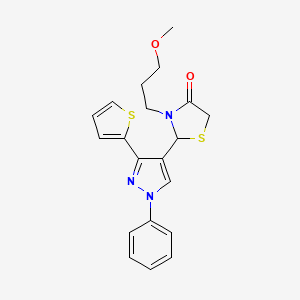
![2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B10816059.png)
